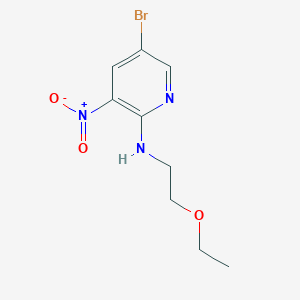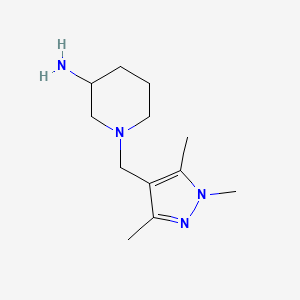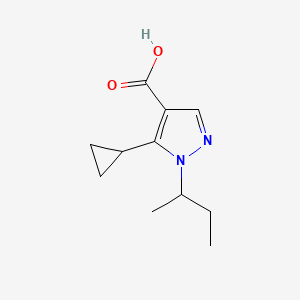![molecular formula C8H13NO2S2 B1445003 N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide CAS No. 1343399-06-3](/img/structure/B1445003.png)
N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
Vue d'ensemble
Description
“N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide” is a sulfonamide-based compound . It has a molecular weight of 219.33 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its predicted density is 1.256±0.06 g/cm3, and its predicted boiling point is 351.0±44.0 °C .Applications De Recherche Scientifique
Synthesis and Biological Screening
A study on the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety demonstrated their potential as inhibitors against various enzymes and bacterial strains. These compounds displayed good inhibitory activity against lipoxygenase and moderate inhibition against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, with some showing promising antibacterial properties (Irshad et al., 2016).
Novel Synthesis Methods
Research into the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides has been reported, showcasing a method for creating heterocyclic compounds through nucleophilic addition and subsequent cyclization, providing a new avenue for synthesizing target heterocyclic compounds (Rozentsveig et al., 2013).
Environmental Applications
The study on the behaviors of N-ethyl perfluorooctane sulfonamide ethanol (N-EtFOSE) in a soil-earthworm system highlighted its biotransformation into several metabolites, including perfluorooctane sulfonate (PFOS), providing insights into the environmental fate and transformation pathways of such compounds (Zhao et al., 2016).
Molecular Docking and Enzyme Inhibition
Another research focus has been the evaluation of thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes, employing kinetic and molecular modelling studies to understand their inhibitory mechanisms. These compounds demonstrated significant inhibition at low concentrations, highlighting their potential as therapeutic agents (Alım et al., 2020).
Advanced Materials and Sensing Technologies
Research into the development of phosphorescence probes based on iridium(III) complex with polyether segment subunits for the rapid detection of thiophenol showcased the potential of these compounds in sensing applications. The designed probe displayed high sensitivity and selectivity for thiophenol, demonstrating the utility of such materials in environmental monitoring and chemical sensing (Zhang et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-thiophen-2-ylethyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-2-13(10,11)9-6-5-8-4-3-7-12-8/h3-4,7,9H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVYDUAPXBGGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-1-[4-(chloromethyl)phenyl]pyrazole](/img/structure/B1444921.png)
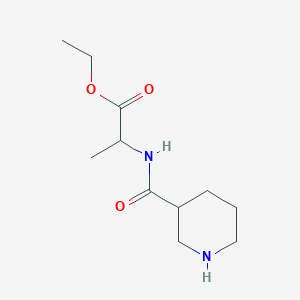



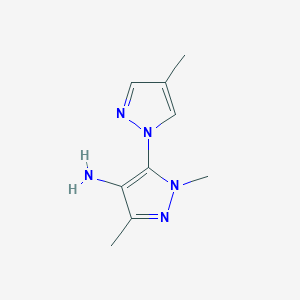
![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)
![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)
